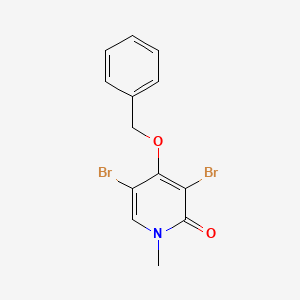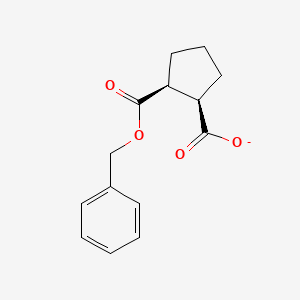
1-(6-Bromohex-1-en-1-yl)-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromohex-1-en-1-yl)-L-proline is a synthetic organic compound that features a brominated hexenyl group attached to the L-proline amino acid
Méthodes De Préparation
The synthesis of 1-(6-Bromohex-1-en-1-yl)-L-proline typically involves multi-step organic reactions. One common method includes the bromination of hex-1-ene followed by coupling with L-proline. The reaction conditions often involve the use of reagents such as carbon tetrabromide and triphenylphosphine in solvents like dichloromethane or diethyl ether . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(6-Bromohex-1-en-1-yl)-L-proline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The double bond in the hexenyl group can participate in addition reactions with halogens or hydrogen.
Common reagents used in these reactions include bromine, triphenylphosphine, and carbon tetrabromide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(6-Bromohex-1-en-1-yl)-L-proline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It can be used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-(6-Bromohex-1-en-1-yl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated hexenyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function. The pathways involved depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
1-(6-Bromohex-1-en-1-yl)-L-proline can be compared with other brominated hexenyl derivatives and L-proline conjugates. Similar compounds include:
[(1E)-6-Bromo-1-hexen-1-yl]benzene: A brominated hexenyl compound with a benzene ring.
(S)-[(1E)-6-bromohex-1-en-1-ylphosphoryl]benzene: A similar compound with a phosphoryl group.
The uniqueness of this compound lies in its combination of the brominated hexenyl group with the L-proline amino acid, providing distinct chemical and biological properties.
Propriétés
Numéro CAS |
873934-02-2 |
|---|---|
Formule moléculaire |
C11H18BrNO2 |
Poids moléculaire |
276.17 g/mol |
Nom IUPAC |
(2S)-1-(6-bromohex-1-enyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H18BrNO2/c12-7-3-1-2-4-8-13-9-5-6-10(13)11(14)15/h4,8,10H,1-3,5-7,9H2,(H,14,15)/t10-/m0/s1 |
Clé InChI |
XLJVOUQCOPESBG-JTQLQIEISA-N |
SMILES isomérique |
C1C[C@H](N(C1)C=CCCCCBr)C(=O)O |
SMILES canonique |
C1CC(N(C1)C=CCCCCBr)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Piperidinecarboxylic acid, 4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B15170930.png)

![N-(2-Cyanoethyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B15170933.png)
![N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B15170936.png)
![2-(3-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15170946.png)







![2-{4-[1-(3-Methylbutyl)piperidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B15170982.png)

